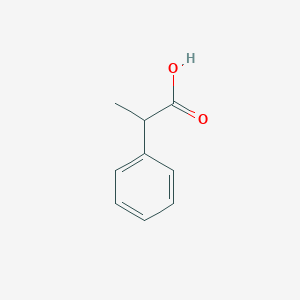

2-Phenylpropionic acid

説明

2-Phenylpropionic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

RN given refers to cpd without isomeric designation; structure

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCWEMNNLXISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862027 | |

| Record name | (+/-)-2-Phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-37-5, 2328-24-7, 7782-26-5 | |

| Record name | 2-Phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7782-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydratropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of 2-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, also known as hydratropic acid, is a carboxylic acid belonging to the phenylpropanoid class of natural products. This guide provides a comprehensive overview of its natural sources and the current understanding of its biosynthetic pathways in various organisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, spanning the plant and microbial kingdoms. While its presence is not widespread, its detection in these organisms suggests distinct metabolic pathways.

In Plants

In Microorganisms

This compound has been identified as a metabolite in a diverse range of bacterial genera. These include Acinetobacter, Bacteroides, Bifidobacterium, Clostridium, Enterococcus, Escherichia, Eubacterium, Klebsiella, Lactobacillus, Pseudomonas, and Staphylococcus. Its formation in these microorganisms is often associated with the metabolism of aromatic amino acids. Additionally, some fungi, such as Verticillium lecanii, are known to metabolize and perform chiral inversion of this compound. As with plants, there is a lack of comprehensive quantitative data on the production levels of this compound by these microorganisms.

Table 1: Documented Natural Sources of this compound

| Kingdom | Phylum/Division | Genus/Species | Common Name | Reference(s) |

| Plantae | Angiosperms | Hoya crassipes | Wax Plant | [1] |

| Hoya pseudolanceolata | Wax Plant | [1] | ||

| Alpinia officinarum | Galangal | |||

| Bacteria | Various | Acinetobacter sp. | ||

| Bacteroides sp. | ||||

| Bifidobacterium sp. | ||||

| Clostridium sp. | ||||

| Enterococcus sp. | ||||

| Escherichia sp. | ||||

| Eubacterium sp. | ||||

| Klebsiella sp. | ||||

| Lactobacillus sp. | ||||

| Pseudomonas sp. | ||||

| Staphylococcus sp. | ||||

| Fungi | Ascomycota | Verticillium lecanii |

Note: Quantitative data on concentrations is currently limited in the literature.

Biosynthesis of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. While the initial steps of this pathway are well-characterized, the specific enzymatic reactions leading to this compound are not yet fully elucidated.

The General Phenylpropanoid Pathway

The biosynthesis of phenylpropanoids begins with the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway.

The key enzymes in this initial sequence are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Hypothetical Biosynthetic Pathways to this compound

From the central intermediate, cinnamic acid, several hypothetical routes could lead to the formation of this compound. These are likely to involve modifications to the three-carbon side chain.

One plausible mechanism is a pathway analogous to the beta-oxidation of fatty acids, which has been proposed for the biosynthesis of benzoic acid from cinnamic acid. This would involve a series of enzymatic reactions to shorten the side chain.

The proposed enzymatic steps are:

-

CoA Ligation: Activation of cinnamic acid to cinnamoyl-CoA by a CoA ligase.

-

Hydration and Oxidation: Hydration of the double bond and subsequent oxidation of the hydroxyl group to a ketone.

-

Thiolytic Cleavage: A thiolase would cleave the Cα-Cβ bond, but to arrive at a propionic acid, a different mechanism of chain shortening or modification would be required compared to the benzoic acid pathway. The exact enzymatic machinery for this step is unknown.

-

Thioester Hydrolysis: A thioesterase would release this compound from its CoA ester.

In microorganisms, alternative pathways may exist. For instance, some bacteria can synthesize this compound from 2-phenylpropionitrile through the action of a nitrilase enzyme.

The origin of 2-phenylpropionitrile in these organisms is not well understood but could potentially be derived from intermediates of the phenylpropanoid pathway.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues, which can be adapted based on the specific plant matrix.

Methodology:

-

Sample Preparation:

-

Collect fresh plant material and either use immediately or freeze-dry for long-term storage.

-

Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.

-

-

Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 1 gram).

-

Add a suitable organic solvent (e.g., methanol or ethyl acetate) at a specific ratio (e.g., 1:10 w/v).

-

Sonicate the mixture for a defined period (e.g., 30 minutes) or perform maceration with stirring for several hours.

-

Centrifuge the mixture to pellet the solid debris and collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete extraction.

-

Combine the supernatants and filter through a 0.22 µm filter.

-

-

Concentration and Reconstitution:

-

Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of a solvent compatible with the analytical method (e.g., methanol for HPLC).

-

-

Quantification by HPLC-UV/MS:

-

Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

-

Analysis: Inject the extracted sample and the standard solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time and mass spectrum (if using MS). Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Elucidation of the Biosynthetic Pathway

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways.

Methodology:

-

Precursor Feeding:

-

Synthesize or procure a stable isotope-labeled precursor, such as ¹³C-L-phenylalanine or ¹³C-cinnamic acid.

-

Administer the labeled precursor to the plant (e.g., through hydroponics or injection) or add it to the growth medium of the microbial culture.

-

Incubate the organism for a time course to allow for the metabolism of the labeled precursor.

-

-

Metabolite Extraction and Analysis:

-

Harvest the plant tissue or microbial cells at different time points.

-

Extract the metabolites as described in Protocol 3.1.

-

Analyze the extracts using high-resolution LC-MS or GC-MS.

-

-

Data Analysis and Pathway Elucidation:

-

Look for the incorporation of the stable isotope into this compound by observing a corresponding mass shift in its mass spectrum.

-

Analyze the fragmentation pattern of the labeled this compound to determine the position of the incorporated isotopes.

-

By feeding different labeled precursors and analyzing the resulting labeling patterns in this compound and potential intermediates, the sequence of enzymatic reactions in the biosynthetic pathway can be deduced.

-

Conclusion and Future Directions

The natural occurrence of this compound is documented in a select number of plant and microbial species. Its biosynthesis is rooted in the general phenylpropanoid pathway, though the specific enzymatic steps for its formation remain to be fully elucidated. The hypothetical pathways presented here provide a foundation for future research.

To advance our understanding, future efforts should focus on:

-

Quantitative analysis of this compound in its known natural sources to establish baseline concentrations.

-

Identification and characterization of the enzymes involved in the conversion of cinnamic acid or other phenylpropanoid intermediates to this compound. This can be achieved through a combination of transcriptomics, proteomics, and biochemical assays using cell-free extracts or purified recombinant enzymes.

-

Elucidation of the complete biosynthetic pathway in both plants and microorganisms using stable isotope labeling and gene knockout/overexpression studies.

A thorough understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant and microbial metabolism but may also open avenues for the biotechnological production of this and related compounds for various applications.

References

Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, a seemingly simple aromatic carboxylic acid, holds a central position in the study of stereochemistry and its profound implications in pharmacology. Its chiral nature, arising from a single stereocenter, gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-phenylpropionic acid and (S)-2-phenylpropionic acid. While possessing identical physical and chemical properties in an achiral environment, these enantiomers exhibit distinct biological activities, a phenomenon of critical importance in drug design and development. This technical guide provides an in-depth exploration of the theoretical principles governing the chirality of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles of Chirality in this compound

The chirality of this compound originates from the sp³-hybridized alpha-carbon, which is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and a carboxyl group. This asymmetry results in the existence of two enantiomeric forms, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The differential interaction of these enantiomers with plane-polarized light is a hallmark of their chirality. The (S)-enantiomer is dextrorotatory, denoted as (+), while the (R)-enantiomer is levorotatory, denoted as (-). A 1:1 mixture of the two enantiomers constitutes a racemic mixture, which is optically inactive.

Physicochemical Properties of this compound Isomers

The distinct spatial arrangement of atoms in the (R) and (S) enantiomers, while not affecting most bulk physical properties, leads to differences in their interaction with other chiral entities, including plane-polarized light. The racemic mixture often exhibits a different melting point compared to the pure enantiomers.

| Property | (R)-(-)-2-Phenylpropionic Acid | (S)-(+)-2-Phenylpropionic Acid | Racemic (±)-2-Phenylpropionic Acid |

| Melting Point (°C) | 29-30 | 29-30 | 5 |

| Specific Rotation ([α]D) | -72° (c=1.6 in chloroform) | +72° (c=1.6 in chloroform) | 0° |

Pharmacological Significance and Stereoselectivity

The therapeutic importance of this compound derivatives, particularly the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, underscores the significance of its chirality. The anti-inflammatory effects of these drugs are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

Crucially, this inhibition is stereoselective, with the (S)-enantiomer of most profens being the pharmacologically active form (the eutomer), while the (R)-enantiomer (the distomer) is significantly less active. For instance, (S)-ibuprofen is the active enantiomer responsible for the anti-inflammatory and analgesic properties of the racemic drug.

Metabolic Chiral Inversion

A fascinating and clinically relevant phenomenon is the in vivo metabolic chiral inversion of 2-arylpropionic acids. In many species, including humans, the less active (R)-enantiomer can be converted to the active (S)-enantiomer. This unidirectional inversion is a complex enzymatic process that effectively increases the therapeutic efficacy of the racemic mixture.

Quantitative Pharmacological Data

| Compound Derivative | Target | Inhibition Constant (Ki) (µM) |

| Compound 6h | COX-1 | 2.07[1] |

| Compound 6l | COX-1 | 1.70[1] |

Note: Data for specific derivatives of this compound are presented to illustrate the principle of stereoselective inhibition.

Experimental Protocols

The preparation of enantiomerically pure this compound is crucial for both research and pharmaceutical applications. Two primary strategies are employed: the resolution of a racemic mixture and enantioselective synthesis.

Chiral Resolution by Diastereomeric Salt Crystallization

This classical method relies on the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Resolution of Racemic this compound using (+)-Cinchonine

-

Salt Formation:

-

Dissolve racemic this compound in a suitable solvent (e.g., ethanol or acetone).

-

Add an equimolar amount of the chiral resolving agent, (+)-cinchonine, to the solution.

-

Stir the mixture until the salt completely precipitates.

-

-

Fractional Crystallization:

-

Heat the solvent to dissolve the diastereomeric salt mixture.

-

Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will crystallize out first.

-

Collect the crystals by filtration.

-

Recrystallize the obtained salt multiple times from the same solvent to improve diastereomeric purity. Monitor the optical rotation of the salt after each crystallization until a constant value is achieved.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the enantiomerically enriched this compound.

-

Extract the acid with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Evaporate the solvent to obtain the pure enantiomer.

-

-

Recovery of the Other Enantiomer:

-

The other enantiomer can be recovered from the mother liquor of the crystallization steps by a similar acidification and extraction process.

-

Enantioselective Synthesis via Asymmetric Hydrogenation

This modern approach involves the direct synthesis of a single enantiomer using a chiral catalyst. A common strategy is the asymmetric hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid.

Protocol: Asymmetric Hydrogenation of 2-Phenylacrylic Acid

-

Catalyst Preparation (in situ):

-

In an inert atmosphere (e.g., in a glovebox), add a chiral phosphine ligand (e.g., a derivative of BINAP) and a ruthenium precursor (e.g., [Ru(benzene)Cl₂]₂) to a reaction vessel.

-

Add a suitable degassed solvent (e.g., methanol) and heat the mixture to form the active chiral catalyst.

-

-

Hydrogenation Reaction:

-

In a stainless-steel reactor under an inert atmosphere, add the substrate, 2-phenylacrylic acid, and a base (e.g., triethylamine).

-

Add the prepared catalyst solution.

-

Pressurize the reactor with hydrogen gas (e.g., to 60 atm).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).

-

-

Work-up and Purification:

-

Carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The resulting product can be purified by standard techniques such as column chromatography to yield the enantiomerically enriched this compound.

-

-

Enantiomeric Excess Determination:

-

The enantiomeric excess (ee) of the product is typically determined by chiral high-performance liquid chromatography (HPLC) or by converting the acid to a diastereomeric derivative and analyzing by NMR spectroscopy or gas chromatography.[2]

-

Conclusion

The chirality of this compound is a fundamental concept with far-reaching implications in medicinal chemistry and drug development. The distinct pharmacological profiles of its (R) and (S) enantiomers highlight the importance of stereochemistry in molecular recognition and biological activity. The ability to separate racemic mixtures and synthesize enantiomerically pure forms of this and related compounds is a critical skill for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies essential for understanding and working with the chiral nature of this compound.

References

A Guide to the Spectroscopic Data Analysis of 2-Phenylpropionic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Phenylpropionic acid (also known as hydratropic acid), a key intermediate in the synthesis of various pharmaceuticals. By detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols, this document serves as a vital resource for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The structural identity of this compound (C₉H₁₀O₂) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ~11.5 - 11.7 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |

| ~7.20 - 7.40 | Multiplet | 5H | - | Aromatic Protons (C₆H₅) |

| ~3.73 | Quartet | 1H | ~7.2 | Methine Proton (-CH) |

| ~1.51 | Doublet | 3H | ~7.2 | Methyl Protons (-CH₃) |

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~181.1 | Carboxylic Carbon (C=O) |

| ~139.7 | Aromatic C1 (ipso-carbon) |

| ~128.6 | Aromatic C3/C5 (meta-carbons) |

| ~127.6 | Aromatic C4 (para-carbon) |

| ~127.2 | Aromatic C2/C6 (ortho-carbons) |

| ~45.4 | Methine Carbon (-CH) |

| ~18.0 | Methyl Carbon (-CH₃) |

Data sourced from[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Description |

|---|---|---|

| 2500 - 3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| > 3000 | C-H stretch (sp²) | Aromatic C-H |

| < 3000 | C-H stretch (sp³) | Aliphatic C-H[3] |

| 1700 - 1725 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl |

| 1450 - 1600 | C=C stretch | Aromatic ring skeletal vibrations |

| 1210 - 1320 | C-O stretch | Coupled with O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Proposed Fragment | Notes |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺)[2] |

| 105 | [M - COOH]⁺ | Base Peak, loss of the carboxyl group[1][2] |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Molecular Weight: 150.17 g/mol [4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 15-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR[6].

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. To ensure complete dissolution, the sample can be gently heated or vortexed[6].

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm)[7].

-

Transfer: Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube[6]. Avoid transferring any solid particulates.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Acquire the ¹H and ¹³C spectra according to the instrument's standard procedures.

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Place approximately 50 mg of solid this compound into a small vial[8].

-

Dissolution: Add a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) to completely dissolve the solid[8].

-

Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a single, clean NaCl or KBr salt plate. Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate[8].

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Obtain the IR spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute solution[8].

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to protect them from moisture[9].

Mass Spectrometry Protocol (Electron Ionization)

-

Instrument Tuning: Before analysis, the mass spectrometer must be tuned and calibrated according to the manufacturer's protocol to ensure accurate mass assignment and resolution[10].

-

Sample Introduction: Introduce a small quantity of the this compound sample into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The logical flow from sample receipt to final structural confirmation is a critical process in drug development and research. The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | 2328-24-7 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. This compound, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Stereochemistry and Optical Activity of 2-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and optical activity of 2-phenylpropionic acid, a chiral carboxylic acid of significant interest in the pharmaceutical industry. This document details the fundamental principles of its chirality, methods for the separation and analysis of its enantiomers, and the profound impact of its stereochemistry on its biological activity.

Introduction to the Chirality of this compound

This compound, also known as hydratropic acid, possesses a single stereocenter at the C2 position of the propionic acid chain. This chiral center is bonded to a hydrogen atom, a methyl group, a phenyl group, and a carboxyl group.[1] Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (S)-(+)-2-phenylpropionic acid and (R)-(-)-2-phenylpropionic acid, based on the Cahn-Ingold-Prelog priority rules.

The two enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[2] One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, denoted as (+)), while the other rotates it in a counter-clockwise direction (levorotatory, denoted as (-)) to an equal magnitude.[2]

Physicochemical and Optical Properties

The distinct stereoisomers of this compound have well-characterized physical and optical properties. A summary of these key quantitative data is presented in the table below for easy comparison. It is important to note that specific rotation values can vary with the solvent, concentration, and temperature of the measurement.

| Property | (S)-(+)-2-Phenylpropionic Acid | (R)-(-)-2-Phenylpropionic Acid | Racemic (±)-2-Phenylpropionic Acid |

| CAS Number | 7782-24-3[3][4][5] | 7782-26-5[6][7][8] | 492-37-5 |

| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [3][6] | 150.17 g/mol [3][6] | 150.17 g/mol |

| Melting Point | 29-30 °C[3][4][6] | 29-30 °C[6][9] | Not applicable (liquid at room temp.) |

| Boiling Point | 115 °C at 1 mmHg[3][4][6] | 115 °C at 1 mmHg[6][9] | 135-136 °C at 10 mmHg |

| Density | 1.1 g/mL at 25 °C[3][4][6] | 1.1 g/mL at 25 °C[6][9] | 1.1 g/mL at 25 °C |

| Specific Optical Rotation ([α]²⁰_D) | +72° (c = 1.6 in chloroform)[3] | -72° (c = 1.6 in chloroform)[6] | 0° |

| +73.5° ± 2.5° (c = 1.6 in chloroform) | -73° (c = 1.6 in chloroform)[8] | ||

| +75° (c = 3 in chloroform)[4] | -95° ± 1.0° (c = 3 in benzene) | ||

| -80° (c = 3 in ethanol)[7] |

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound is crucial for its application in pharmaceuticals. This can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the methylation of phenylacetic acid derivatives followed by hydrolysis. A detailed experimental protocol for the synthesis of the racemic mixture is provided in the experimental section.

Chiral Resolution of Racemic this compound

Classical resolution via the formation of diastereomeric salts is a widely used method to separate the enantiomers of this compound. This process involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine such as (R)- or (S)-α-methylbenzylamine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. The separated diastereomeric salts are then treated with a strong acid to regenerate the respective pure enantiomers of this compound.

Figure 1: Workflow for the classical resolution of this compound.

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Phenylacetonitrile

-

Dimethyl carbonate

-

Sodium methoxide

-

Diethyl ether

-

10% Sodium hydroxide solution

-

15% Hydrochloric acid solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, combine phenylacetonitrile, dimethyl carbonate, and a catalytic amount of sodium methoxide.

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by gas chromatography.

-

After completion, cool the reaction mixture and add water.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

To the aqueous layer, add 10% sodium hydroxide solution and heat at reflux for 4-5 hours to hydrolyze the nitrile to the corresponding amide and then to the carboxylate salt.

-

Cool the solution to room temperature and extract with diethyl ether to remove any non-acidic byproducts.

-

Carefully acidify the aqueous solution with 15% hydrochloric acid until a precipitate forms.

-

Extract the product into diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure racemic this compound.

Chiral Resolution of this compound

This is a representative protocol for the classical resolution of racemic this compound using a chiral amine.

Materials:

-

Racemic this compound

-

(R)-(+)-α-Methylbenzylamine (or (S)-(-)-α-Methylbenzylamine)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid solution

Procedure:

-

Dissolve racemic this compound in a minimal amount of warm methanol.

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

-

To recover the enantiomerically enriched acid, suspend the collected crystals in water and add 1 M hydrochloric acid until the solution is acidic.

-

Extract the liberated this compound with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

-

The enantiomeric purity can be determined by polarimetry or chiral HPLC.

Determination of Optical Activity by Polarimetry

Equipment:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (typically 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a sample of the enantiomerically pure or enriched this compound.

-

Dissolve the sample in a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to a known concentration (c, in g/mL).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α_obs).

-

Calculate the specific rotation [α] using the formula: [α] = α_obs / (l * c) where l is the path length of the cell in decimeters (dm).

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

This is a representative method for the analytical separation of this compound enantiomers.

Chromatographic Conditions:

-

Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a cyclodextrin-based column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Temperature: Ambient.

Procedure:

-

Prepare a standard solution of racemic this compound and solutions of the individual enantiomers (if available) in the mobile phase.

-

Prepare the sample solution for analysis by dissolving a known amount in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the two enantiomers and the resolution.

-

Inject the individual enantiomer standards to confirm the elution order.

-

Inject the sample solution and integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Figure 2: Experimental workflow for chiral HPLC analysis.

Pharmacological Significance and Metabolic Chiral Inversion

The stereochemistry of this compound and its derivatives, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), is of paramount importance in pharmacology. For many profens, the (S)-enantiomer is the pharmacologically active eutomer, responsible for the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is the less active or inactive distomer.

A fascinating and clinically relevant phenomenon is the metabolic chiral inversion of the (R)-enantiomer to the (S)-enantiomer in vivo.[1] This unidirectional conversion is mediated by enzymes and involves the formation of a coenzyme A (CoA) thioester intermediate. The (R)-enantiomer is converted to its CoA thioester, which then undergoes epimerization to the (S)-CoA thioester, followed by hydrolysis to release the active (S)-enantiomer.[1] This metabolic switching has significant implications for drug development, as the administration of the racemic mixture can lead to a higher effective dose of the active enantiomer than initially administered. However, the extent of this inversion can vary between species and individuals.

Figure 3: Signaling pathway of metabolic chiral inversion.

Conclusion

The stereochemistry and optical activity of this compound are fundamental to its chemical and biological properties. The existence of two enantiomers with distinct optical rotations and, more importantly, different pharmacological activities, underscores the necessity for enantioselective synthesis and analysis in drug development. The methodologies outlined in this guide for the synthesis, resolution, and analysis of this compound enantiomers provide a robust framework for researchers and scientists in the field. A thorough understanding of these principles and techniques is essential for the development of safe and effective chiral pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. CN105037139A - Preparation method for this compound - Google Patents [patents.google.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

2-Phenylpropionic Acid as a Metabolite of Alpha-Methylstyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic transformation of alpha-methylstyrene (AMS) to 2-phenylpropionic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the biotransformation of xenobiotics. This document details the metabolic pathways, presents quantitative data from animal studies, outlines experimental protocols for metabolite analysis, and provides visualizations of the key processes. While this compound is a minor metabolite, understanding its formation is crucial for a complete toxicological and metabolic profile of alpha-methylstyrene.

Introduction

Alpha-methylstyrene (AMS) is an organic compound used in the production of plastics, resins, and polymers.[1] Human exposure can occur in occupational settings, primarily through inhalation.[1] Understanding the metabolism of AMS is essential for assessing its potential toxicity and for developing appropriate safety measures. The biotransformation of AMS leads to several metabolites, with this compound being one of the identified products, albeit in small quantities. This guide focuses on the formation of this compound as a metabolite of AMS.

Metabolic Pathway of Alpha-Methylstyrene

The metabolism of alpha-methylstyrene in mammals is proposed to be initiated by oxidation, primarily mediated by the cytochrome P450 enzyme system, to form an epoxide intermediate. This reactive epoxide can then undergo several transformations, one of which leads to the formation of this compound.

The initial and key step in the metabolism of alpha-methylstyrene is the epoxidation of the double bond, catalyzed by cytochrome P450 (CYP) enzymes.[2] This reaction forms the reactive intermediate, alpha-methylstyrene oxide. This epoxide is a critical branching point in the metabolic pathway.

The primary routes of detoxification for the epoxide intermediate are enzymatic hydrolysis and conjugation with glutathione.[3] The hydrolysis of alpha-methylstyrene oxide is catalyzed by epoxide hydrolase (EH), which opens the epoxide ring to form a diol, 2-phenyl-1,2-propanediol.[4][5] This diol is a major metabolite of AMS.[2]

While the predominant pathways involve the formation of other metabolites, a minor pathway leads to the formation of this compound. The exact enzymatic steps for this conversion from alpha-methylstyrene oxide in mammals are not definitively established in the reviewed literature but are hypothesized to involve further oxidation and rearrangement reactions.

Below is a diagram illustrating the proposed metabolic pathway:

Quantitative Data on Alpha-Methylstyrene Metabolites

| Metabolite | Percentage of Urinary Radioactivity (%) |

| 2-Phenyl-1,2-propanediol glucuronide | 50 |

| Atrolactic acid | 27 |

| S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine | 13 |

| 2-Phenyl-1,2-propanediol | 3 |

| This compound | 1 |

| Table 1: Urinary Metabolites of Alpha-Methylstyrene in Male F344/N Rats[2] |

Experimental Protocols

The identification and quantification of this compound and other AMS metabolites in biological matrices like urine typically involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Workflow for Urinary Organic Acid Analysis

The general workflow for analyzing organic acids in urine is depicted in the following diagram:

Detailed Protocol for GC-MS Analysis of Urinary Organic Acids

This protocol is a composite based on established methods for the analysis of organic acids in urine and is suitable for the detection of this compound.[6][7]

1. Sample Preparation and Extraction:

-

To 1 mL of urine in a glass tube, add an internal standard (e.g., a non-endogenous, structurally similar organic acid).

-

Acidify the urine to a pH of less than 2 by adding a few drops of 5M HCl.

-

Saturate the solution with solid sodium chloride to improve extraction efficiency.

-

Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing thoroughly, and centrifuging to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the remaining aqueous layer with another 2 mL of ethyl acetate and combine the organic extracts.

-

Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

2. Derivatization:

-

To the dried residue, add 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of pyridine.

-

Cap the tube tightly and heat at 60-70°C for 30-45 minutes to form trimethylsilyl (TMS) derivatives of the organic acids. This step increases the volatility and thermal stability of the analytes for GC analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-1MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: An initial temperature of 50-80°C held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 280-300°C, and held for a few minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 50-600 amu.

-

Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard.

-

Conclusion

The metabolism of alpha-methylstyrene results in the formation of several metabolites, with this compound being a minor product. The primary metabolic pathway involves epoxidation by cytochrome P450 enzymes, followed by hydrolysis via epoxide hydrolase. The quantitative data from rat studies indicate that this compound accounts for a small fraction of the urinary metabolites. The provided experimental protocol for GC-MS analysis offers a robust method for the identification and quantification of this compound and other metabolites in biological samples. Further research is warranted to fully elucidate the enzymatic steps leading to this compound in mammals and to obtain quantitative data in human systems. This guide provides a foundational understanding for researchers and professionals working on the metabolism and toxicology of alpha-methylstyrene and related compounds.

References

- 1. Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of alpha-methylstyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erndim.org [erndim.org]

- 7. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Chemical Properties of Hydratropic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of hydratropic acid, also known as 2-phenylpropionic acid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

Hydratropic acid is a carboxylic acid with a phenyl group attached to the alpha-carbon. It is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers.

-

IUPAC Name: 2-Phenylpropanoic acid

-

Synonyms: α-Methylphenylacetic acid, this compound

-

CAS Number: 492-37-5 (for the racemic mixture)

-

Molecular Formula: C₉H₁₀O₂

-

Molecular Weight: 150.17 g/mol

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of hydratropic acid. It is important to note that the melting point differs significantly between the racemic mixture and the pure enantiomers.

| Property | Value | Reference |

| Physical State | White to very pale yellow liquid or low melting solid. | |

| Melting Point (Racemic) | 5 °C | |

| Melting Point ((R)-enantiomer) | 29-30 °C | |

| Melting Point ((S)-enantiomer) | 29-30 °C | |

| Boiling Point | 260-262 °C | |

| Density | 1.1 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.522 | |

| pKa (Predicted) | 4.34 ± 0.10 | |

| Water Solubility | 10 g/L (20 °C) | |

| Solubility in Organic Solvents | Soluble in alcohol. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of hydratropic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of hydratropic acid exhibits characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of hydratropic acid. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methine proton at the alpha-position, and the methyl protons.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

While specific spectra are not included here, they are readily available in spectral databases such as SpectraBase.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of hydratropic acid.

Synthesis of Racemic Hydratropic Acid

Hydratropic acid can be synthesized via the catalytic hydrogenation of atropic acid.

Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine atropic acid, a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature for a sufficient time to ensure complete conversion.

-

Work-up: After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude hydratropic acid can be further purified by distillation or crystallization.

Racemic Resolution of Hydratropic Acid

The separation of the enantiomers of hydratropic acid can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Protocol:

-

Salt Formation: Dissolve the racemic hydratropic acid in a suitable solvent (e.g., methanol). Add an equimolar amount of a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine).

-

Diastereomer Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched hydratropic acid.

-

Extraction and Purification: Extract the hydratropic acid into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent to yield the purified enantiomer.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration.

Protocol:

-

Sample Preparation: Accurately weigh a sample of hydratropic acid and dissolve it in a known volume of a suitable solvent (e.g., a water-ethanol mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Biological and Metabolic Information

Hydratropic acid is a metabolite of α-methylstyrene, a volatile organic compound. Its biological activity is not extensively documented in readily available literature, but as a carboxylic acid, it can participate in various metabolic pathways. One key metabolic route involves the formation of acyl-CoA thioesters and acyl glucuronides.

This guide provides a foundational understanding of the chemical properties of hydratropic acid. For more specific applications, further investigation into its enantiomer-specific biological activities and detailed toxicological profiles is recommended.

The Profen Enigma: A Technical Guide to the Structure-Activity Relationship of 2-Arylpropionic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of 2-arylpropionic acids, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). By dissecting the molecular architecture of these "profens," we illuminate the chemical subtleties that dictate their potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of quantitative inhibition data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to empower researchers in the rational design of next-generation anti-inflammatory agents.

The Core Moiety: Unraveling the 2-Arylpropionic Acid Scaffold

The archetypal 2-arylpropionic acid structure consists of a central aromatic ring, a propionic acid side chain, and an additional hydrophobic substituent. The spatial arrangement and electronic properties of these components are critical for effective binding to the active site of COX enzymes.

Key Structural Features and Their Influence on Activity:

-

The Carboxylic Acid Group: This functional group is paramount for the anti-inflammatory activity of profens. It forms crucial ionic and hydrogen bond interactions with key amino acid residues, particularly Arginine 120 (Arg120) and Tyrosine 355 (Tyr355), within the active site of both COX-1 and COX-2.[1] Esterification or amidation of this group generally leads to a significant reduction or complete loss of COX inhibitory activity.[1]

-

The α-Methyl Group: The methyl group on the α-carbon of the propionic acid side chain is a defining feature. It correctly orients the molecule within the enzyme's active site. The (S)-enantiomer is typically the more active isomer, responsible for the majority of the COX-inhibiting and anti-inflammatory effects.[2]

-

The Aryl Moiety: The central aromatic ring serves as a scaffold, positioning the other functional groups for optimal interaction with the enzyme.

-

The Hydrophobic Substituent: A lipophilic group attached to the aryl ring is essential for potent activity. This group occupies a hydrophobic channel within the COX active site, contributing significantly to the binding affinity.

Quantitative Structure-Activity Relationship: A Comparative Analysis

The potency and selectivity of 2-arylpropionic acid derivatives against the two main COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, are critical determinants of their therapeutic efficacy and side-effect profile. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized 2-(4-substitutedmethylphenyl)propionic acid derivatives, illustrating the impact of modifying the hydrophobic substituent.

| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | isobutyl | 4.85 | 10.32 | 0.47 |

| 6h | 5-methyl-1H-benzimidazol-1-yl | 1.76 | 2.96 | 0.59 |

| 6l | 5,6-dimethyl-1H-benzimidazol-1-yl | 1.40 | 2.34 | 0.60 |

| 6d | 4-methyl-4H-1,2,4-triazol-3-ylthio | 12.34 | 21.87 | 0.56 |

| 6m | 1H-benzo[d][3][4][5]triazol-1-yl | 7.32 | 15.65 | 0.47 |

| Nimesulide | (reference) | 8.76 | 2.43 | 3.60 |

Data sourced from a study on 2-(4-substitutedmethylphenyl)propionic acid derivatives.[1] The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.

Key Signaling Pathway: The Cyclooxygenase Cascade

2-Arylpropionic acids exert their anti-inflammatory effects by intercepting the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX enzymes to produce prostaglandins—key mediators of inflammation, pain, and fever.

Experimental Protocols: Methodologies for Activity Assessment

The evaluation of 2-arylpropionic acids and their derivatives necessitates robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro COX Inhibitor Screening Assay (Fluorometric)

This assay quantifies the inhibition of COX-1 and COX-2 activity by measuring the fluorescence generated from the peroxidase activity of the enzyme.

Materials:

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX-1 and COX-2 enzymes (human recombinant or ovine)

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib for COX-2)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound and reference inhibitor at 10x the final desired concentration in COX Assay Buffer.

-

Prepare a Reaction Mix for each well containing:

-

80 µL COX Assay Buffer

-

1 µL COX Cofactor

-

1 µL COX Probe

-

1 µL of either COX-1 or COX-2 enzyme.

-

-

-

Assay Protocol:

-

To the appropriate wells of the 96-well plate, add 10 µL of the 10x test compound, reference inhibitor, or assay buffer (for enzyme control).

-

Add 90 µL of the Reaction Mix to each well.

-

Incubate the plate at 25°C for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

In Vivo Carrageenan-Induced Paw Edema in Rodents

This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[8][9]

Animals:

-

Male Wistar rats or Swiss albino mice (e.g., 150-200 g).

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound and reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Grouping and Dosing:

-

Divide the animals into groups (e.g., control, reference, and test compound groups).

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each animal.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

-

Determine the percentage inhibition of edema for the treated groups compared to the control group.

-

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[10][11][12]

Animals:

-

Male Swiss albino mice (e.g., 20-25 g).

Materials:

-

Acetic acid (0.6% v/v in distilled water)

-

Test compound and reference drug (e.g., Diclofenac sodium)

-

Vehicle

Procedure:

-

Animal Grouping and Dosing:

-

Divide the mice into groups.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally (e.g., 30 minutes) before the acetic acid injection.

-

-

Induction of Writhing:

-

Inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally.

-

-

Observation:

-

Five minutes after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of analgesic activity (inhibition of writhing) for the treated groups compared to the control group.

-

Visualizing Experimental and Logical Frameworks

Experimental Workflow for NSAID Evaluation

The preclinical evaluation of a novel 2-arylpropionic acid derivative follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.

Logical Relationships in 2-Arylpropionic Acid SAR

The structure-activity relationships of 2-arylpropionic acids can be summarized through a set of logical principles that guide the design of more effective and safer analogs.

Conclusion

The 2-arylpropionic acids represent a mature yet continually evolving class of anti-inflammatory agents. A thorough understanding of their structure-activity relationships is indispensable for the development of new chemical entities with improved efficacy and safety profiles. The principles and methodologies outlined in this guide serve as a foundational resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery. By leveraging this knowledge, the scientific community can continue to refine and innovate upon this important therapeutic scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. naproxen-derivatives-synthesis-reactions-and-biological-applications - Ask this paper | Bohrium [bohrium.com]

- 4. Design, synthesis, and biological evaluation of ketoprofen analogs as potent cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmascholars.com [pharmascholars.com]

- 10. Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of 2-Phenylpropionic Acid Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-phenylpropionic acid enantiomers, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." It delves into the stereoselective nature of their toxicity, focusing on gastrointestinal and renal adverse effects. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the metabolic pathways and toxicological mechanisms through signaling diagrams. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the toxicological risks associated with this important class of pharmaceuticals.

Introduction

This compound derivatives are a cornerstone of pain and inflammation management. Most of these drugs are chiral and are often administered as racemic mixtures. However, it is well-established that the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides predominantly in the (S)-enantiomer.[1][2] Consequently, the (R)-enantiomer is often considered an isomeric ballast. Crucially, the toxicity of these compounds also exhibits stereoselectivity, a factor complicated by the in vivo chiral inversion of the (R)-enantiomer to the active (S)-enantiomer.[3] A thorough understanding of the distinct toxicological profiles of each enantiomer is therefore critical for the development of safer and more effective anti-inflammatory therapies.

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity and biochemical interactions of this compound enantiomers, with a focus on the widely studied profen, ibuprofen.

Table 1: Acute Toxicity of Racemic Ibuprofen

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 636 | [4] |

| Rat | Oral | 1225 | [5] |

| Mouse | Oral | 740 | [4] |

| Guinea Pig | Oral | 495 | [4] |

Table 2: Stereoselective Inhibition of Cyclooxygenase (COX) by Ibuprofen Enantiomers

| Enantiomer | Target | IC50 (µM) | Reference |

| (S)-(+)-Ibuprofen | COX-1 | 2.1 | [6] |

| COX-2 | 1.6 | [6] | |

| (R)-(-)-Ibuprofen | COX-1 | 34.9 | [6] |

| COX-2 | > 250 | [6] | |

| Racemic Ibuprofen | COX-1 | 13 | [2] |

| COX-2 | 370 | [2] |

Table 3: Quantitative Assessment of Gastrointestinal Damage by Ibuprofen

| Formulation | Parameter | Value | Reference |

| FD Ibuprofen Liquid Capsule | Odds Ratio for Gastroduodenal Mucosal Injury vs. FD-APAP | 6.19 | [7] |

| Ibuprofen Tablet | Odds Ratio for Gastroduodenal Mucosal Injury vs. FD-APAP | 3.19 | [7] |

Note: FD-APAP refers to a fast-dissolving acetaminophen formulation used as a comparator.

Key Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound enantiomers is multifactorial, involving both direct and indirect mechanisms.

Gastrointestinal Toxicity

The primary mechanism of gastrointestinal damage is the inhibition of COX-1 in the gastric mucosa. This leads to a depletion of prostaglandins, which are crucial for maintaining the mucosal barrier, bicarbonate secretion, and mucosal blood flow.[2][8] The (S)-enantiomer, being a more potent COX-1 inhibitor, is the main driver of this toxicity.[1][6] However, the (R)-enantiomer can contribute to toxicity through its chiral inversion to the (S)-enantiomer.[3]

Another mechanism involves the "topical" irritant effect of these acidic compounds on the gastric epithelium. Furthermore, increased intestinal permeability is a recognized adverse effect of NSAIDs, which can precede ulceration.[3][9] This is thought to be a consequence of prostaglandin depletion and other direct cellular effects.

dot

Caption: Mechanism of Gastrointestinal Toxicity.

Metabolic Pathways and Chiral Inversion

The metabolism of this compound enantiomers is a key determinant of their toxicological profile. The primary route of metabolism is oxidation via cytochrome P450 (CYP) enzymes, mainly CYP2C9 and CYP2C8.[10] A crucial aspect is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer. This process is mediated by acyl-CoA synthetase and racemase enzymes and contributes to the overall toxic potential of the racemate.[2]

dot

References

- 1. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Effect of the enantiomers of flurbiprofen, ibuprofen, and ketoprofen on intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intestinal permeability to 51Cr-EDTA in rats with experimentally induced enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

Methodological & Application